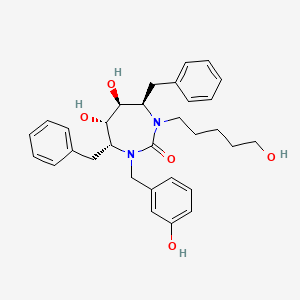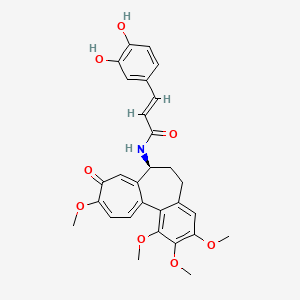
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido acético, (4-((2-fenil-1,8-naftiridin-3-il)carbonil)fenoxi)-, hidrazida es un compuesto químico con la fórmula molecular C23-H18-N4-O3 y un peso molecular de 398,45 . Este compuesto es conocido por su estructura compleja, que incluye un anillo de naftiridina, un grupo fenilo y un grupo funcional hidrazida. Se utiliza en varias aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de ácido acético, (4-((2-fenil-1,8-naftiridin-3-il)carbonil)fenoxi)-, hidrazida implica varios pasos. La ruta sintética típicamente comienza con la preparación del anillo de naftiridina, seguida de la introducción del grupo fenilo y el grupo funcional hidrazida. Las condiciones de reacción a menudo requieren reactivos y catalizadores específicos para garantizar la formación correcta del compuesto. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Ácido acético, (4-((2-fenil-1,8-naftiridin-3-il)carbonil)fenoxi)-, hidrazida se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología, se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas. En medicina, se investiga por sus posibles efectos terapéuticos. En la industria, se utiliza en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de ácido acético, (4-((2-fenil-1,8-naftiridin-3-il)carbonil)fenoxi)-, hidrazida implica su interacción con objetivos moleculares y vías específicas. Se sabe que el grupo funcional hidrazida forma interacciones fuertes con varias moléculas biológicas, lo que puede conducir a la inhibición de enzimas específicas o la modulación de vías celulares. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Ácido acético, (4-((2-fenil-1,8-naftiridin-3-il)carbonil)fenoxi)-, hidrazida se puede comparar con otros compuestos similares, como derivados del ácido acético y compuestos que contienen hidrazida. Compuestos similares incluyen ácido acético, (4-((2-fenil-1,8-naftiridin-3-il)carbonil)fenoxi)-, (1,2-dihidro-2-oxo-1-(1-pirrolidinilmetil)-3H-indol-3-ilideno)hidrazida y ácido acético, (4-((2-fenil-1,8-naftiridin-3-il)carbonil)fenoxi)-, (1,2-dihidro-2-oxo-3H-indol-3-ilideno)hidrazida . La singularidad de ácido acético, (4-((2-fenil-1,8-naftiridin-3-il)carbonil)fenoxi)-, hidrazida radica en su estructura específica y la presencia del anillo de naftiridina, que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
136603-11-7 |
|---|---|
Fórmula molecular |
C23H18N4O3 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetohydrazide |
InChI |
InChI=1S/C23H18N4O3/c24-27-20(28)14-30-18-10-8-16(9-11-18)22(29)19-13-17-7-4-12-25-23(17)26-21(19)15-5-2-1-3-6-15/h1-13H,14,24H2,(H,27,28) |
Clave InChI |
VLNARZNBFMIGIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)OCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)







